Comparison of CYP3A4 Inhibitory Activity with a Regioisomer (Meta-Fluoro)
3-Oxo-4-(4-fluorophenyl)butanoic acid exhibits limited inhibitory activity against human CYP3A4, a key drug-metabolizing enzyme. In a biochemical assay using human liver microsomes, the compound demonstrated an IC50 of 20,000 nM [1]. This is in contrast to its regioisomer, 4-(3-fluorophenyl)-3-oxobutanoic acid, which has been described as an inhibitor of kynurenine 3-hydroxylase, a different target, suggesting divergent biological profiles based solely on fluorine position .
| Evidence Dimension | Inhibition of CYP3A4 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | 4-(3-fluorophenyl)-3-oxobutanoic acid (regioisomer) is noted as a kynurenine 3-hydroxylase inhibitor |
| Quantified Difference | Qualitative difference in target profile; target compound shows weak CYP3A4 inhibition, comparator targets a different enzyme. |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 hr NADPH incubation |
Why This Matters
This data informs researchers that the 4-fluoro substitution may result in a distinct metabolic interaction profile compared to its 3-fluoro isomer, which is critical for studies where off-target CYP inhibition could confound results.
- [1] BindingDB. (2023). Affinity Data for BDBM50600733 (CHEMBL5182534) against Cytochrome P450 3A4. Entry ID: 50017279. View Source
